N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring and a hydroxyethyl backbone with oxan-4-yl (tetrahydropyran) and phenyl substituents. For instance, Friedel-Crafts reactions and S-alkylation strategies (as seen in triazole derivatives ) may be relevant.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c21-20(22,23)17-6-8-18(9-7-17)29(26,27)24-14-19(25,15-4-2-1-3-5-15)16-10-12-28-13-11-16/h1-9,16,24-25H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAKXSRXCAQANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of the phenyl group and the hydroxy group. The final steps often involve the addition of the trifluoromethyl group and the sulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide may be studied for its potential biological activity. Compounds with sulfonamide groups are known to exhibit antimicrobial properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Sulfonamide-containing compounds are often used as drugs, and this molecule may have potential as a pharmaceutical agent.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the specific interactions of the compound with these targets.
Comparison with Similar Compounds
Key Structural Features
The target compound’s unique features include:
- Sulfonamide core : Common in pharmaceuticals for hydrogen-bonding interactions.
- Trifluoromethyl group : Enhances lipophilicity and resistance to oxidative degradation.
- Oxan-4-yl (tetrahydropyran) moiety : Introduces conformational rigidity and may improve solubility compared to purely aromatic systems.
- Hydroxyethyl backbone : Facilitates hydrogen bonding and derivatization.
Comparison with Selected Analogs
The following table summarizes critical differences between the target compound and structurally related sulfonamides:
*Calculated based on formula.
<sup>†</sup>Inferred from analogous triazole-thione tautomers .
Key Findings from Comparative Analysis
Solubility and Conformation :
- The oxan-4-yl group in the target compound may confer better aqueous solubility than PR16’s dihydroquinazolinyl group, which is more hydrophobic .
- Compared to the Enamine compound’s piperidine-carboxamide, the oxan-4-yl ether could reduce steric hindrance while maintaining rigidity .
Synthetic Complexity :
- The target compound’s hydroxyethyl-oxan-4-yl-phenyl backbone likely requires multi-step synthesis, akin to S-alkylation strategies used for triazole derivatives .
Hydrogen-Bonding Potential: The hydroxyethyl group and sulfonamide core enable hydrogen-bonding interactions similar to N-(4-hydroxyphenyl)benzenesulfonamide, which forms intermolecular N–H⋯O and O–H⋯O bonds .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 499.5 g/mol. The structural components include:
- Hydroxy group : Contributes to hydrogen bonding.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Oxan ring : Provides a cyclic structure that may influence bioactivity.
This compound primarily acts through the inhibition of specific enzymes involved in cancer metabolism. One notable target is lactate dehydrogenase A (LDHA), an enzyme pivotal in the Warburg effect, which allows cancer cells to proliferate under hypoxic conditions by favoring glycolysis over oxidative phosphorylation.
Inhibition of LDHA
Research indicates that compounds similar to this compound effectively inhibit LDHA activity, leading to reduced tumor cell proliferation. For instance, studies have shown that related compounds can suppress growth in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H460 | 15.3 |
| MCF-7 | 12.5 |
| Hep3B | 18.7 |
| HT29 | 10.9 |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by targeting metabolic pathways essential for tumor survival.
Case Studies and Research Findings
- Anti-Cancer Activity :
-
Enzymatic Inhibition :
- Another investigation into the compound's mechanism revealed its ability to inhibit carbonic anhydrase isoforms, which are implicated in tumorigenesis and metastasis. The inhibition rates for different isoforms were recorded as follows:
| Isoform | Inhibition Rate (%) |
|---|---|
| hCA I | 75 |
| hCA II | 82 |
| hCA IX | 90 |
| hCA XII | 88 |
This suggests that the compound may have broader implications in managing conditions associated with dysregulated carbonic anhydrase activity .
Q & A
Q. What are the key challenges in synthesizing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
Synthesis involves multi-step nucleophilic substitutions and sulfonamide bond formation. Critical parameters include:
- Base selection : Sodium hydroxide or triethylamine facilitates deprotonation during sulfonamide coupling .
- Solvent choice : Polar aprotic solvents like dichloromethane or DMF improve reactant solubility .
- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions . Methodological optimization includes monitoring reaction progress via TLC or HPLC and isolating intermediates through column chromatography .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Essential characterization techniques:
- Spectral analysis : -NMR and -NMR to confirm stereochemistry (e.g., hydroxy and oxan-4-yl groups) and aromatic substitution patterns .
- IR spectroscopy : Validate sulfonamide S=O stretching (~1350 cm) and hydroxyl O-H bonds (~3300 cm) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and assess purity .
Q. What are the recommended protocols for ensuring compound stability during storage and experimentation?
- Storage : Use airtight, light-resistant containers under inert gas (N) at −20°C to prevent hydrolysis or oxidation of the sulfonamide and trifluoromethyl groups .
- Handling : Conduct reactions in anhydrous solvents and under nitrogen atmosphere to avoid moisture-sensitive degradation .
Advanced Research Questions
Q. How can computational methods streamline reaction design and predict regioselectivity in derivatives of this compound?
Advanced approaches include:
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and predict regioselectivity in sulfonamide bond formation .
- Machine learning : Training models on existing sulfonamide reaction datasets to optimize solvent/base combinations and reduce trial-and-error experimentation . Example: ICReDD’s workflow integrates computed reaction pathways with experimental validation, reducing development time by 30–50% .
Q. How might structural modifications (e.g., replacing oxan-4-yl with morpholine) alter biological activity, and what experimental frameworks validate these hypotheses?
- Rational design : Replace oxan-4-yl with morpholine to enhance water solubility. Use molecular docking to predict binding affinity changes to target proteins (e.g., carbonic anhydrase) .
- Validation :
- In vitro assays : Measure IC values against enzyme targets.
- ADMET profiling : Assess solubility, metabolic stability, and membrane permeability via Caco-2 cell models .
Q. How should researchers resolve contradictions in spectral or bioactivity data across studies?
Contradictions may arise from:
- Stereochemical impurities : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .
- Bioassay variability : Standardize protocols (e.g., fixed cell lines, incubation times) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets .
Q. What interdisciplinary approaches are critical for elucidating the mechanism of action in complex biological systems?
Combine:
- Chemical proteomics : Use photoaffinity labeling to map protein targets in cell lysates .
- Metabolomics : Track metabolite changes via LC-MS to identify pathways modulated by the compound .
- In silico modeling : Molecular dynamics simulations to study binding kinetics under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
